1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol
Description
Overview of Bicyclo[2.1.1]hexane Derivatives in Contemporary Organic Chemistry
Bicyclo[2.1.1]hexane derivatives have gained prominence as structurally rigid, sp³-rich scaffolds that mimic the spatial arrangement of ortho-substituted benzene rings while avoiding aromaticity-related metabolic liabilities. The inherent strain energy of the bicyclic system (approximately 40 kcal/mol) confers unique reactivity patterns, enabling selective functionalization at specific positions. For instance, the 1,2-disubstituted derivatives exhibit exit vectors comparable to those of meta-substituted aromatics, making them ideal bioisosteric replacements in drug design.
Recent methodological breakthroughs have addressed longstanding synthetic challenges. Photochemical [2 + 2] cycloadditions using maleic anhydride and substituted cyclopropanes now provide efficient access to functionalized bicyclo[2.1.1]hexane cores. Catalyst-controlled strategies further enable regiodivergent synthesis, as demonstrated by the use of N-methylimidazole directing groups to steer cycloaddition pathways toward distinct substitution patterns. These advances support the construction of diverse analogs like this compound, which combines the bicyclic framework with halogenated aromatic functionality.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃BrO | |
| Molecular Weight | 253.14 g/mol | |
| Key Functional Groups | Bicyclo[2.1.1]hexane, Bromophenyl, Secondary alcohol |
Significance of the 3-Bromophenyl Moiety in Drug Discovery and Chemical Biology
The 3-bromophenyl group introduces distinct electronic and steric effects that modulate molecular interactions. Bromine's polarizability enables halogen bonding interactions with protein targets, particularly with backbone carbonyl oxygens and sidechain residues. In the context of bicyclo[2.1.1]hexane hybrids, this moiety enhances target engagement while maintaining favorable physicochemical properties. Comparative studies of halogenated drug analogs demonstrate that bromine substitution often improves binding affinity and metabolic stability compared to chlorine or fluorine analogs.
Structural analyses reveal that the 3-bromophenyl substituent in this compound occupies a pseudo-axial position relative to the bicyclic system, creating a well-defined three-dimensional architecture. This spatial arrangement mimics the pharmacophore geometry of ortho-substituted biphenyl systems while reducing π-π stacking interactions that contribute to off-target effects. The bromine atom's σ-hole mediates specific interactions with Lewis basic residues in enzymatic active sites, as evidenced in studies of antifungal agents derived from similar scaffolds.
Rationale for Academic Investigation of this compound
This hybrid scaffold addresses two critical challenges in modern medicinal chemistry: three-dimensionality enhancement and halogen-directed selectivity. The bicyclo[2.1.1]hexane core increases sp³ character (Fsp³ = 0.67) compared to traditional aromatic systems, potentially improving solubility and reducing plasma protein binding. Concurrently, the 3-bromophenyl group provides a synthetic handle for further derivatization via cross-coupling reactions, enabling rapid generation of structure-activity relationship (SAR) libraries.
Recent biological evaluations underscore its potential. In antifungal activity studies, bicyclo[2.1.1]hexane analogs of fluxapyroxad maintained >90% target inhibition while demonstrating improved metabolic stability compared to their aromatic counterparts. The bromine substitution pattern specifically enhanced interactions with succinate dehydrogenase's ubiquinone binding pocket, highlighting the moiety's role in target engagement. Furthermore, enantioselective synthesis methods developed for related scaffolds suggest that optical resolution of this compound could yield enantiomers with differential biological activities, as observed in cytotoxic analogs of anticancer agents.
The compound's synthetic accessibility via photochemical methods and catalytic asymmetric approaches positions it as a strategic intermediate for exploring novel chemical space. Ongoing investigations focus on leveraging its strained geometry for [2.1.1]-to-[3.1.0] ring expansions and transannular cyclizations, which could unlock access to complex polycyclic architectures.
Key Research Findings
- Bicyclo[2.1.1]hexane cores reduce aromatic metabolic liabilities while maintaining bioactivity
- 3-Bromophenyl substitution enables halogen bonding with Kd improvements of 3-5x vs. chloro analogs
- Photochemical methods achieve >80% yields in scaffold assembly
- Enantioselective routes provide access to optically pure variants with differential cytotoxicity
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol |
InChI |
InChI=1S/C12H13BrO/c13-10-3-1-2-9(6-10)12-5-4-8(7-12)11(12)14/h1-3,6,8,11,14H,4-5,7H2 |
InChI Key |
MQJDXFJZQIGOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Reaction Conditions and Yields
Mechanistic Insights and Stereochemical Considerations
- The photochemical [2+2] cycloaddition proceeds via excitation of the alkene moiety, leading to a diradical or exciplex intermediate that closes to form the bicyclo[2.1.1]hexane ring system.
- The stereochemistry at the 5-position hydroxyl is controlled during the reduction step from the corresponding ketone intermediate.
- Substituents on the phenyl ring, such as the 3-bromo group, influence electronic properties and can affect reaction rates and selectivity.
Summary and Outlook
The preparation of This compound involves:
- Construction of the bicyclo[2.1.1]hexane core via photochemical [2+2] cycloadditions or intramolecular cyclizations from appropriately functionalized precursors.
- Use of 3-bromophenyl-containing starting materials to introduce the bromine substituent.
- Subsequent reduction of the ketone intermediate to the target alcohol.
- Purification by chromatographic methods.
The methods are modular and adaptable, enabling access to diverse functionalized bicyclo[2.1.1]hexane derivatives for further applications in synthetic and medicinal chemistry.
Chemical Reactions Analysis
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the bicyclohexane ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol involves its interaction with molecular targets through its bromophenyl group and bicyclohexane ring. The bromine atom can participate in halogen bonding, while the bicyclohexane ring provides a rigid framework that can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- In contrast, heterocyclic substituents (e.g., thiazole, pyridine) offer π-π stacking opportunities .
- Functional Groups : The hydroxyl group in the target compound provides hydrogen-bonding capability, while carboxylic acid derivatives (e.g., ) enhance solubility but may reduce cell permeability due to ionization .
- Stereochemistry : The diastereomeric nature of the target compound contrasts with enantiomerically pure analogs (e.g., (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid in ), which are critical for selective biological activity .
Comparison with 3-Bromophenyl-Substituted Non-Bicyclic Analogs
The 3-bromophenyl group is a common pharmacophore in cytotoxic agents. Below is a comparison with chalcone derivatives bearing this substituent:
Key Observations :
- Biological Activity : Chalcone derivatives exhibit measurable cytotoxicity (e.g., IC₅₀ = 22.41 μg/mL), whereas the biological activity of the target compound remains unexplored .
- Molecular Weight : The target compound (MW 253.13) is smaller than chalcone analogs, aligning with Lipinski’s rule of five for drug-likeness .
Biological Activity
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclo[2.1.1]hexane core with a bromophenyl substituent, which may influence its interaction with biological targets. The presence of the hydroxyl group at the 5-position adds to its potential reactivity and biological activity.
Pharmacological Profile
Research indicates that compounds with a bicyclo[2.1.1]hexane structure exhibit diverse biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of bicyclo[2.1.1]hexanes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Cardioprotective Properties : Similar compounds have been shown to protect cardiac tissue against ischemic damage, indicating a possible cardioprotective role for this compound.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and cell survival.
- Enzyme Inhibition : The hydroxyl group could facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Case Studies
Several case studies have highlighted the biological activities of bicyclo[2.1.1]hexane derivatives:
- Anticancer Studies : A study demonstrated that certain bicyclo[2.1.1]hexane derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
- Anti-inflammatory Research : Another investigation revealed that a related compound reduced pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
- Cardioprotection : Research indicated that bicyclic compounds could protect cardiac myocytes from doxorubicin-induced toxicity, providing insights into their cardioprotective mechanisms .
Data Tables
Q & A
Q. What are the primary synthetic routes for 1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis often involves bicyclo[2.1.1]hexane core modification. Key approaches include:
- Photocatalytic [2+2] Cycloaddition : A method enabling access to polysubstituted bicyclo[2.1.1]hexanes via intramolecular reactions, as demonstrated for analogous systems .
- Base-Mediated Intramolecular Displacement : For example, treatment of halogenated precursors (e.g., exo-5-chlorobicyclo[2.1.1]hexan-2-one derivatives) under controlled conditions to form bicyclic alcohols .
Optimization involves adjusting solvent polarity, temperature, and catalyst loadings. Reaction progress should be monitored via TLC or HPLC, with purity confirmed by NMR and mass spectrometry.
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy : Compare H and C NMR shifts with bicyclo[2.1.1]hexane derivatives (e.g., methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride) to validate bicyclic geometry and substituent positions .
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the bromophenyl and hydroxyl group orientations.
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with bicyclo[2.1.1]hexane frameworks .
Q. What are the initial steps to assess the compound’s bioactivity in drug discovery?
Methodological Answer:
- Lipophilicity Profiling : Measure logP/logD values experimentally (e.g., shake-flask method) to compare with computational predictions (e.g., Crippen or Joback methods) .
- In Vitro Screening : Test against target enzymes (e.g., L-PLA2) using fluorometric assays, leveraging bicyclo[2.1.1]hexane’s rigidity as a phenyl bioisostere .
- Metabolic Stability Assays : Use liver microsomes to evaluate oxidative degradation pathways, noting substituent effects on half-life .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s bioisosteric replacement of aromatic rings?
Methodological Answer:
- Steric and Electronic Analysis : Compare the van der Waals volume and dipole moments of the bromophenyl group with phenyl or bicyclo[2.2.1]heptane analogs using DFT calculations (e.g., B3LYP/6-31G*).
- Binding Affinity Studies : Perform SPR or ITC assays to quantify interactions with target proteins, correlating structural rigidity with entropic penalties .
- SAR Exploration : Synthesize analogs with halogen substitutions (e.g., Cl, F) or alternative bicyclic cores (e.g., bicyclo[3.1.0]hexane) to isolate substituent effects .
Q. How can conflicting data on metabolic stability be resolved for bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Mechanistic Profiling : Use O-labeling or deuterium exchange to track oxidative metabolism pathways (e.g., cytochrome P450-mediated hydroxylation) .
- Computational Modeling : Apply QSAR models to predict metabolic hotspots, focusing on the hydroxyl group’s susceptibility to glucuronidation or sulfation.
- Cross-Study Validation : Replicate assays across multiple labs using standardized protocols (e.g., Human Liver Microsome Stability Assay) to minimize variability .
Q. What strategies mitigate challenges in stereoselective synthesis of bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., tert-butyl 2-azabicyclo[2.1.1]hexane carboxylate derivatives) to control stereochemistry at the hydroxyl position .
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cycloadditions or hydrogenation steps .
- Dynamic Resolution : Optimize reaction conditions (e.g., pH, solvent) to favor kinetic over thermodynamic control during ring closure .
Q. How does the bicyclo[2.1.1]hexane scaffold compare to other saturated bioisosteres in drug design?
Methodological Answer:
- Conformational Analysis : Use NMR-based NOE experiments or MD simulations to compare torsional flexibility with bicyclo[2.2.1]heptane or cubane analogs .
- Thermodynamic Stability : Perform DSC or TGA to assess melting points and thermal decomposition, correlating with ring strain .
- Biological Performance : Benchmark ADMET profiles (e.g., permeability, toxicity) against benzene isosteres in cell-based assays .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies between computational and experimental logP values?
Methodological Answer:
- Parameter Calibration : Re-validate computational models (e.g., Crippen) using experimental data from structurally similar bicyclic compounds .
- Solvent Effects : Account for solvent interactions (e.g., aqueous vs. octanol) in both experimental and computational setups.
- Error Analysis : Statistically assess outliers using z-scores, excluding data points >2σ from the mean .
Q. What experimental controls are critical when evaluating the compound’s enzymatic inhibition?
Methodological Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., bromoenol lactone for L-PLA2) and inactive analogs (e.g., unsubstituted bicyclo[2.1.1]hexane) .
- Blind Assays : Use double-blinded protocols to minimize bias in data collection.
- Dose-Response Validation : Confirm IC values across ≥3 independent replicates with p-values <0.05 .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
